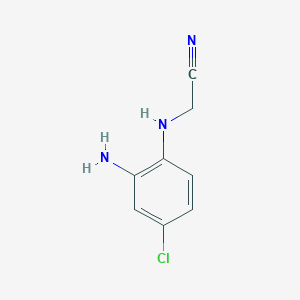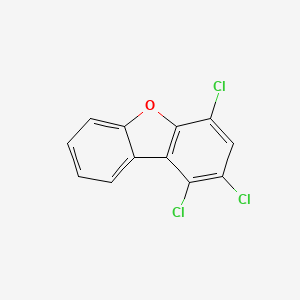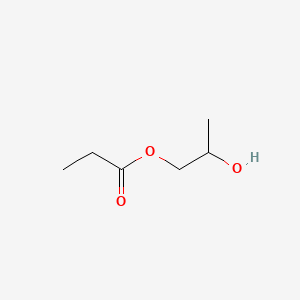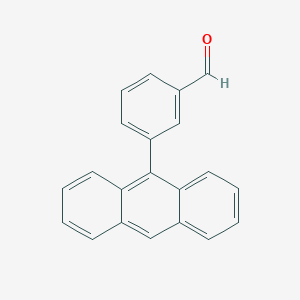
2-(2-Amino-4-chloroanilino)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Amino-4-chloroanilino)acetonitrile is an organic compound with the molecular formula C8H7ClN2 It is a derivative of aniline, where the amino group is substituted at the 2-position and a chloro group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-4-chloroanilino)acetonitrile typically involves the reaction of 2-amino-4-chloroaniline with acetonitrile under specific conditions. One common method involves the use of a catalyst such as FeCl2 and an oxidant like DTBP (di-tert-butyl peroxide) to facilitate the cyanomethylation of the amino-substituted arene .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar catalysts and conditions as in laboratory synthesis. The process would be optimized for yield and purity, ensuring that the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Amino-4-chloroanilino)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the nitrile group or the aromatic ring.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield amines or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-(2-Amino-4-chloroanilino)acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism by which 2-(2-Amino-4-chloroanilino)acetonitrile exerts its effects involves interactions with specific molecular targets. The amino and nitrile groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The chloro group can also affect the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Propiedades
Fórmula molecular |
C8H8ClN3 |
|---|---|
Peso molecular |
181.62 g/mol |
Nombre IUPAC |
2-(2-amino-4-chloroanilino)acetonitrile |
InChI |
InChI=1S/C8H8ClN3/c9-6-1-2-8(7(11)5-6)12-4-3-10/h1-2,5,12H,4,11H2 |
Clave InChI |
GPDPFMYVQBRPPH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)N)NCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate](/img/structure/B13748438.png)











